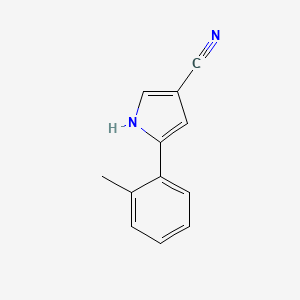
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a 2-methylphenyl group attached to the pyrrole ring, along with a nitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrrole ring.
-
Knoevenagel Condensation
Reagents: 2-methylbenzaldehyde, ethyl cyanoacetate, ammonium acetate
Conditions: Acetic acid as a solvent, reflux temperature
-
Cyclization
Reagents: Intermediate from the Knoevenagel condensation
Conditions: Heating to promote cyclization
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding pyrrole oxides.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: : The nitrile group can be reduced to an amine.
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen with a palladium catalyst
Conditions: Room temperature to moderate heating
-
Substitution: : Electrophilic substitution reactions can occur at the pyrrole ring.
Reagents: Electrophiles such as halogens or alkylating agents
Conditions: Varies depending on the electrophile
Major Products
Oxidation: Pyrrole oxides
Reduction: 5-(2-methylphenyl)-1H-pyrrole-3-amine
Substitution: Various substituted pyrrole derivatives
Aplicaciones Científicas De Investigación
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-methylphenyl)-1H-pyrrole-3-carboxamide
- 5-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid
- 5-(2-methylphenyl)-1H-pyrrole-3-methanol
Uniqueness
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitrile group enhances its potential for forming hydrogen bonds and other interactions, making it a valuable scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-4-2-3-5-11(9)12-6-10(7-13)8-14-12/h2-6,8,14H,1H3 |
Clave InChI |
MEABXDOTZCMLHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


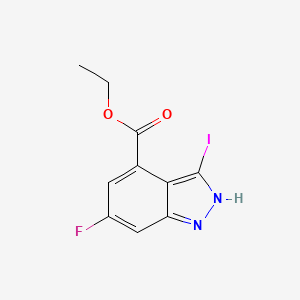
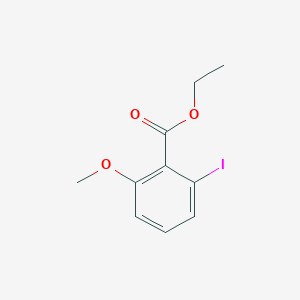
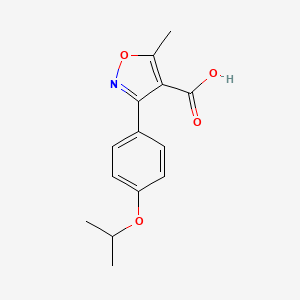
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
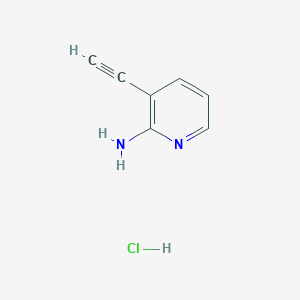
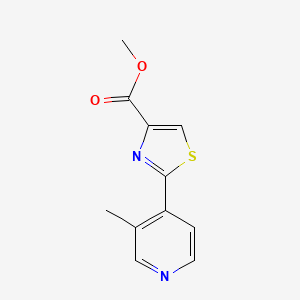

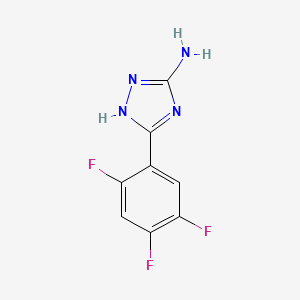
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
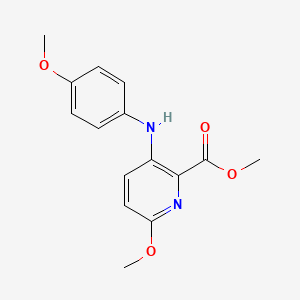
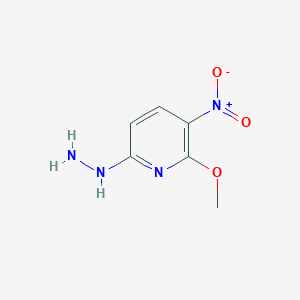
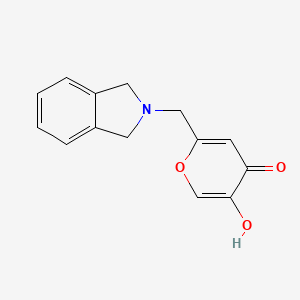
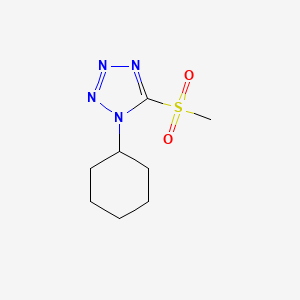
![1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676921.png)
